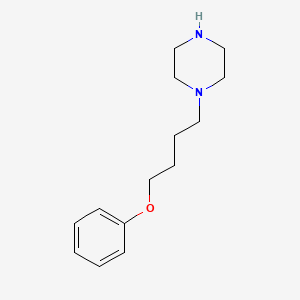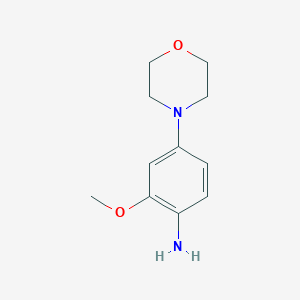
beta-alanil-L-alanina
Descripción general
Descripción
Beta-alanine is a nonproteinogenic amino acid, meaning it is not incorporated into proteins during translation . It is synthesized in the liver and can be ingested in the diet through animal-based foods like beef and chicken . Once ingested, beta-alanine combines with histidine within skeletal muscle and other organs to form carnosine . Carnosine plays a significant role in maintaining the acid-base balance in skeletal muscles, the brain, and the heart .
Synthesis Analysis
Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis
The molecular formula of beta-alanine is C3H7NO2 . It is a white bipyramidal crystal with an odorless smell .Chemical Reactions Analysis
Beta-alanine can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase .Physical And Chemical Properties Analysis
Beta-alanine is a white bipyramidal crystal that is odorless . It is soluble in water and methanol, but insoluble in diethyl ether and acetone .Aplicaciones Científicas De Investigación
Protección Cardíaca
La beta-alanina es un precursor limitante de la velocidad para la síntesis del dipéptido carnosina, que se produce y se almacena en altas concentraciones en el músculo esquelético, el corazón y las neuronas receptoras olfativas . La carnosina tiene una actividad antioxidante versátil, que puede servir de manera eficiente como donante de electrones, previniendo la peroxidación lipídica; también apaga el oxígeno singlete e interactúa con el superóxido de una manera que lo estabiliza . Esto sugiere que la beta-alanina podría utilizarse como suplemento para la protección cardíaca .
Mejora del Rendimiento del Ejercicio
Se ha demostrado que la suplementación con beta-alanina aumenta el contenido de carnosina del músculo esquelético . Muchos estudios han llegado a la conclusión de que la suplementación con beta-alanina puede aumentar el contenido de carnosina muscular y ayudar al rendimiento en entrenamientos anaeróbicos de alta intensidad en los que se genera ácido láctico, presumiblemente al prevenir reducciones contraproducentes en el pH intracelular .
Seguridad de la Suplementación con Beta-Alanina
La literatura disponible no indica ningún evento adverso relacionado con el uso de beta-alanina; se pueden observar efectos secundarios como parestesia si se toma una dosis alta única de beta-alanina, pero el síntoma se puede atenuar utilizando dosis divididas o una fórmula de liberación sostenida . No se han reportado efectos adversos hasta 24 semanas de suplementación con beta-alanina .
Medicina e Industria Alimentaria
La beta-alanina y sus derivados se utilizan ampliamente en medicina, alimentación, alimentos, aplicaciones ambientales y otras industrias . En el campo de la medicina, se utiliza principalmente para sintetizar ácido pantoténico y pantotenato de calcio .
Potencial Anti-Urolítico
Aunque la investigación se centra principalmente en la L-alanina, el potencial anti-urolítico de la beta-alanina podría examinarse en tres etapas diferentes de la formación de cálculos, a saber, inhibición de la nucleación, inhibición de la agregación y agotamiento de oxalato .
Función en las Plantas
En plantas como A. thaliana, existe un gen que codifica la enzima pantotenato sintasa (PtS), que condensa pantoato con beta-alanina para producir pantotenato . Esto sugiere un papel potencial de la beta-alanina en la bioquímica vegetal .
Mecanismo De Acción
Target of Action
Beta-alanyl-L-alanine, also known as 2-(3-aminopropanoylamino)propanoic acid, has several targets in the central nervous system (CNS). It exerts an inhibitory effect by activating glycine receptors (GlyRs) and GABAARs . This compound is a rate-limiting precursor for the synthesis of carnosine, a dipeptide that plays a significant role in intracellular pH buffering during exercise .
Mode of Action
Beta-alanyl-L-alanine interacts with its targets, primarily GlyRs and GABAARs, to exert its neuroprotective action. It protects key physiological functions of brain cells exposed to acute stroke-mimicking conditions . The compound’s interaction with these targets leads to several distinct pharmacological mechanisms, none of which alone could reproduce the neuroprotective effect .
Biochemical Pathways
Beta-alanyl-L-alanine is involved in several biochemical pathways. It is synthesized by bacteria, fungi, and plants, and animals obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .
Pharmacokinetics
The pharmacokinetics of beta-alanyl-L-alanine show a high inter-individual variation. No adverse effects have been reported up to 24 weeks of beta-alanyl-L-alanine supplementation .
Result of Action
The molecular and cellular effects of beta-alanyl-L-alanine’s action are significant. It has been shown to protect cerebellar tissue from ischemic damage . In animals, beta-alanyl-L-alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of beta-alanyl-L-alanine. For instance, in plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for beta-alanyl-L-alanine and would release more beta-alanyl-L-alanine into the environment than under normal conditions . This suggests that beta-alanyl-L-alanine in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .
Safety and Hazards
Direcciones Futuras
Future studies should evaluate the side effects of beta-alanine supplementation for more than 6 months to adequately assess whether there are any long-term side effects . To obtain high-yield beta-alanine-producing strains, in the future, it will be necessary to generate beta-alanine-tolerant strains by means of genetic engineering .
Propiedades
IUPAC Name |
2-(3-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOCQWFTTAPWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34322-87-7 | |
| Record name | beta-Alanyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC186897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



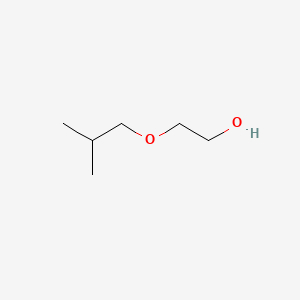
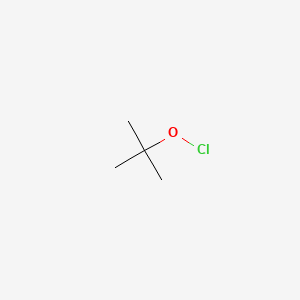
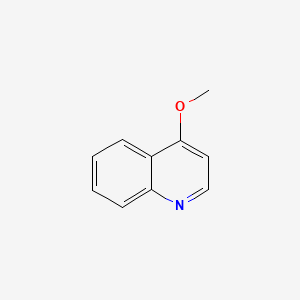
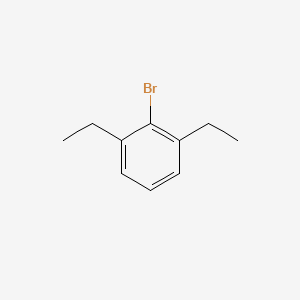
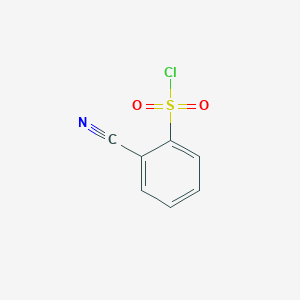

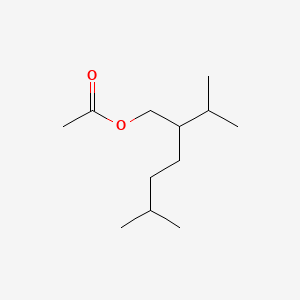
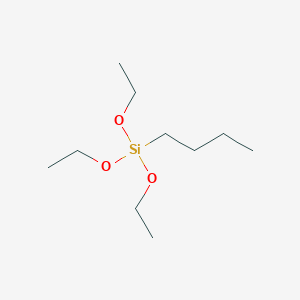
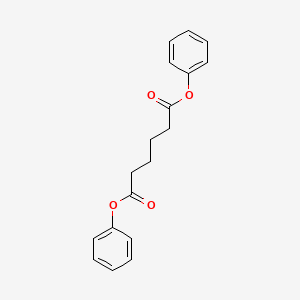
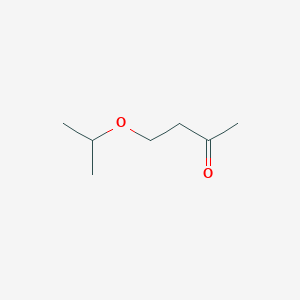
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
